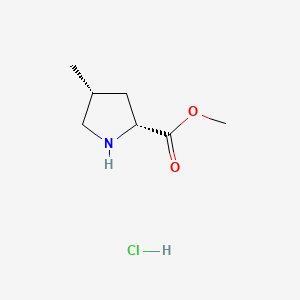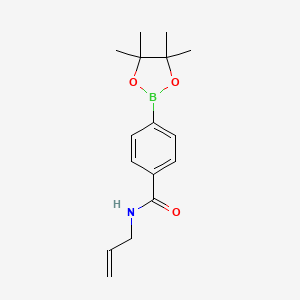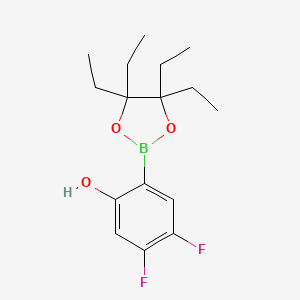
4,5-Difluoro-2-(4,4,5,5-tetraethyl-1,3,2-dioxaborolan-2-YL)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Difluoro-2-(4,4,5,5-tetraethyl-1,3,2-dioxaborolan-2-YL)phenol is a chemical compound that belongs to the class of boronic acid derivatives. These compounds are known for their significant role in organic synthesis, particularly in the Suzuki coupling reactions. The presence of fluorine atoms in the structure enhances the compound’s reactivity and stability, making it valuable in various chemical and pharmaceutical applications.
Méthodes De Préparation
The synthesis of 4,5-Difluoro-2-(4,4,5,5-tetraethyl-1,3,2-dioxaborolan-2-YL)phenol typically involves a two-step substitution reaction. The first step involves the formation of a boronic acid intermediate, which is then reacted with a fluorinated phenol derivative under specific conditions to yield the final product . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Analyse Des Réactions Chimiques
4,5-Difluoro-2-(4,4,5,5-tetraethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into different boron-containing derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). The major products formed from these reactions are often complex organic molecules used in pharmaceuticals and materials science .
Applications De Recherche Scientifique
4,5-Difluoro-2-(4,4,5,5-tetraethyl-1,3,2-dioxaborolan-2-YL)phenol has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 4,5-Difluoro-2-(4,4,5,5-tetraethyl-1,3,2-dioxaborolan-2-YL)phenol involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the compound can coordinate with different ligands, facilitating various chemical transformations. The fluorine atoms enhance the compound’s reactivity by increasing its electrophilicity, making it a valuable reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
4,5-Difluoro-2-(4,4,5,5-tetraethyl-1,3,2-dioxaborolan-2-YL)phenol can be compared with other similar compounds such as:
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound also contains a boronic ester group and fluorine atoms, making it useful in similar synthetic applications.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Similar in structure but lacks the fluorine atoms, which affects its reactivity and stability.
The uniqueness of this compound lies in its enhanced reactivity due to the presence of fluorine atoms, making it a more versatile reagent in various chemical reactions.
Propriétés
Formule moléculaire |
C16H23BF2O3 |
|---|---|
Poids moléculaire |
312.2 g/mol |
Nom IUPAC |
4,5-difluoro-2-(4,4,5,5-tetraethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C16H23BF2O3/c1-5-15(6-2)16(7-3,8-4)22-17(21-15)11-9-12(18)13(19)10-14(11)20/h9-10,20H,5-8H2,1-4H3 |
Clé InChI |
RIGHRXCQTZKYDE-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(CC)CC)(CC)CC)C2=CC(=C(C=C2O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


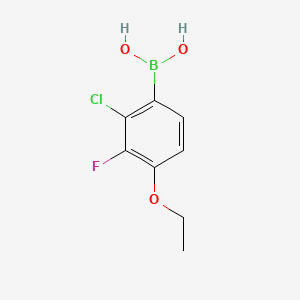
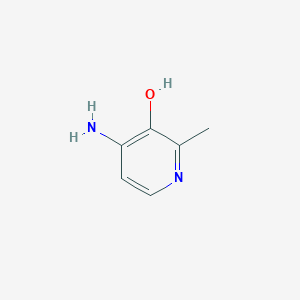
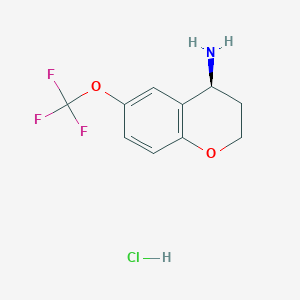
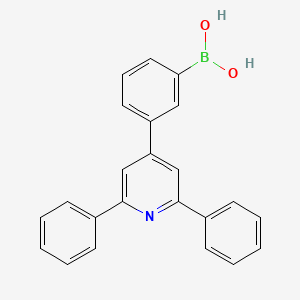
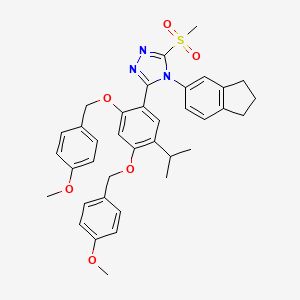
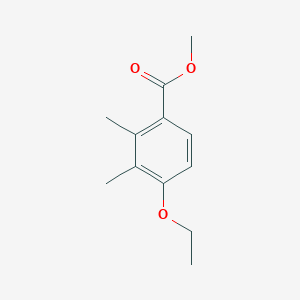
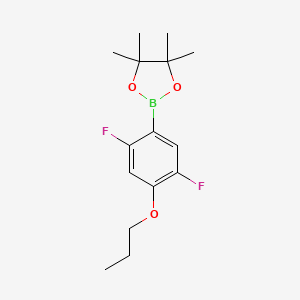
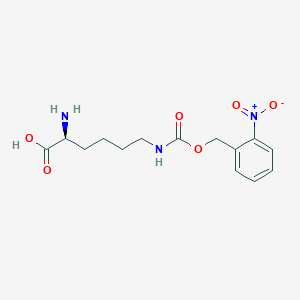
![Tert-butyl 6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-ylcarbamate](/img/structure/B14031124.png)
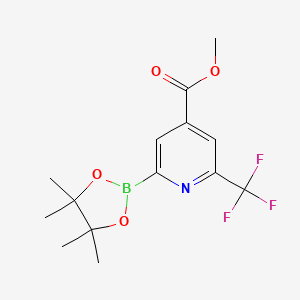
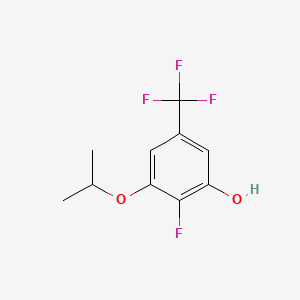
![acetic acid;(4S)-2-[2,4-dimethyl-5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole;rhodium;hydrate](/img/structure/B14031132.png)
